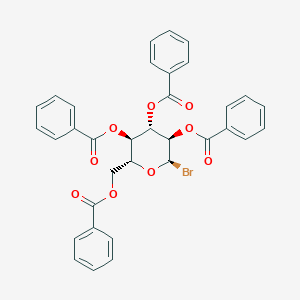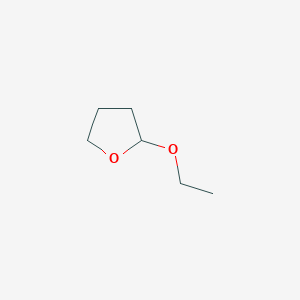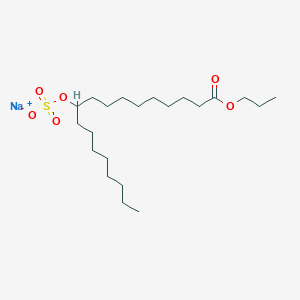
Sodium 1-propyl 10-(sulphooxy)octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-propyl 10-(sulphooxy)octadecanoate, also known as SPOS, is a sulfonated surfactant that has been widely used in scientific research. This compound has unique properties that make it suitable for various applications in different fields, including biochemistry, biotechnology, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Sodium 1-propyl 10-(sulphooxy)octadecanoate is not fully understood, but it is believed to be related to its ability to form micelles and interact with hydrophobic molecules. Sodium 1-propyl 10-(sulphooxy)octadecanoate can solubilize hydrophobic compounds by forming a monolayer around them, which reduces their surface tension and allows them to dissolve in water. Sodium 1-propyl 10-(sulphooxy)octadecanoate can also interact with lipid membranes and disrupt their structure, which can be useful for membrane protein extraction and purification.
Efectos Bioquímicos Y Fisiológicos
Sodium 1-propyl 10-(sulphooxy)octadecanoate has been shown to have low toxicity and biocompatibility, making it suitable for various applications in biotechnology and pharmaceuticals. However, some studies have shown that Sodium 1-propyl 10-(sulphooxy)octadecanoate can affect cell viability and membrane integrity at high concentrations, which should be taken into consideration when using this compound in experiments. Sodium 1-propyl 10-(sulphooxy)octadecanoate has also been shown to have antimicrobial properties, which can be useful for the development of new antibiotics and disinfectants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 1-propyl 10-(sulphooxy)octadecanoate has several advantages for lab experiments, including its ability to solubilize hydrophobic compounds, stabilize liposomes and nanoparticles, and extract membrane proteins. Sodium 1-propyl 10-(sulphooxy)octadecanoate is also relatively easy to synthesize and purify, making it accessible to most researchers. However, Sodium 1-propyl 10-(sulphooxy)octadecanoate has some limitations, including its potential toxicity at high concentrations and its limited stability in aqueous solutions. Therefore, careful consideration should be given to the concentration and storage conditions of Sodium 1-propyl 10-(sulphooxy)octadecanoate in experiments.
Direcciones Futuras
For the use of Sodium 1-propyl 10-(sulphooxy)octadecanoate include the development of new drug delivery systems, biomaterials, and antibiotics.
Métodos De Síntesis
Sodium 1-propyl 10-(sulphooxy)octadecanoate can be synthesized through a simple reaction between 1-propylamine and 10-bromostearic acid, followed by sulfonation with sulfur trioxide. The reaction can be carried out in a solvent such as chloroform or dichloromethane, and the product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Sodium 1-propyl 10-(sulphooxy)octadecanoate has been extensively used in scientific research as a surfactant and emulsifier due to its unique properties. It can form stable micelles in aqueous solutions, which can be used for solubilization and delivery of hydrophobic compounds such as drugs and proteins. Sodium 1-propyl 10-(sulphooxy)octadecanoate has also been used as a stabilizer for liposomes and nanoparticles, which are widely used in drug delivery and imaging applications. Furthermore, Sodium 1-propyl 10-(sulphooxy)octadecanoate has been used as a detergent for membrane protein extraction and purification, as well as a reagent for chemical modification of proteins and lipids.
Propiedades
Número CAS |
140-00-1 |
|---|---|
Nombre del producto |
Sodium 1-propyl 10-(sulphooxy)octadecanoate |
Fórmula molecular |
C21H41NaO6S |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
sodium;(18-oxo-18-propoxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C21H42O6S.Na/c1-3-5-6-7-10-13-16-20(27-28(23,24)25)17-14-11-8-9-12-15-18-21(22)26-19-4-2;/h20H,3-19H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
CCLRUAXJCKJXAL-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCC(CCCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
Otros números CAS |
140-00-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



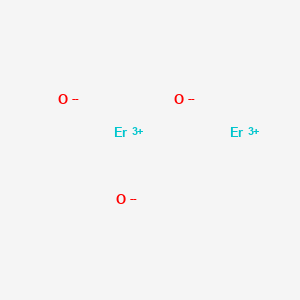
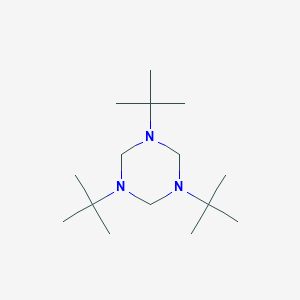
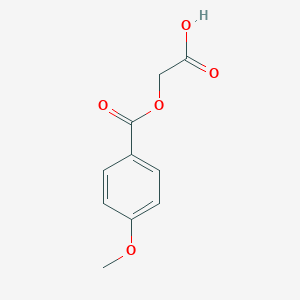
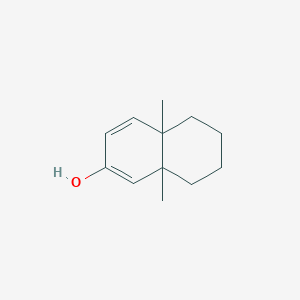
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
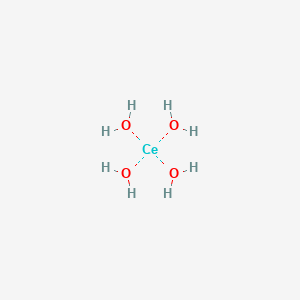
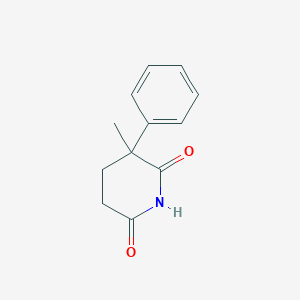
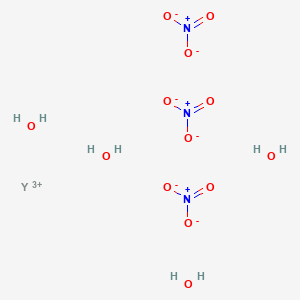
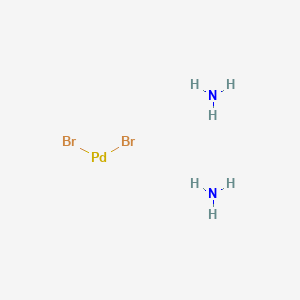
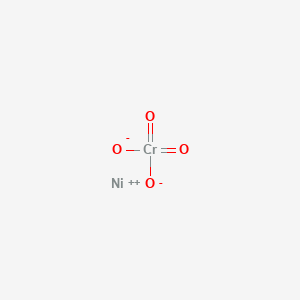
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
